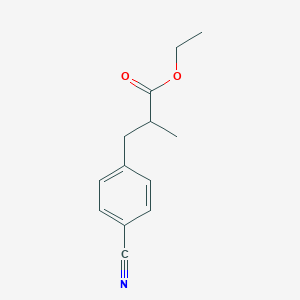
N-((5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(Trifluormethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzylamino group, an oxoethylthio moiety, an oxadiazole ring, and a trifluoromethyl-substituted benzamide, which collectively contribute to its versatility and functionality in diverse applications.
Wissenschaftliche Forschungsanwendungen
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is employed in various scientific research domains:
Chemistry: : As a building block in the synthesis of complex molecules and materials science.
Biology: : Potential use as a biochemical probe for studying enzymatic reactions and protein interactions.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: : Used in the development of advanced materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may include:
Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with suitable electrophilic reagents.
Introduction of the Benzylamino Group: : This step might involve the nucleophilic substitution of benzylamine with appropriate electrophilic intermediates.
Thioether Formation: : Reaction of a haloalkyl derivative with thiol compounds to introduce the thioether linkage.
Formation of Benzamide: : The final step generally involves coupling reactions to attach the trifluoromethyl-substituted benzoyl group under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis often employs high-throughput techniques and optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: : Using large reaction vessels for stepwise synthesis.
Flow Chemistry: : Continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: : Employing catalysts to reduce reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the thioether and benzylamino groups.
Reduction: : Selective reduction of functional groups like the oxoethyl moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions at various reactive sites, including the benzylamino and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : For nucleophilic substitutions, reagents like sodium hydroxide; for electrophilic substitutions, reagents like acyl chlorides.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols or amines depending on the target functional group.
Substitution Products: : Varied depending on the nature of the nucleophile or electrophile.
Wirkmechanismus
Molecular Targets and Pathways Involved
The mechanism by which N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects is influenced by its interaction with various biological targets:
Enzymes: : It may act as an inhibitor or activator of specific enzymes, modulating their activity.
Receptors: : Binding to receptors to elicit cellular responses.
Pathways: : Involvement in signaling pathways that regulate cellular functions such as apoptosis, cell proliferation, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
This compound can be compared with other structurally related compounds, such as those containing:
Oxadiazole Rings: : Highlighting differences in substituent effects on biological activity and chemical reactivity.
Trifluoromethyl Groups: : Comparing the impact of this group on the pharmacokinetics and pharmacodynamics of related compounds.
Benzamide Derivatives: : Analyzing variations in biological activity and selectivity.
List of Similar Compounds
N-(5-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzamide
N-(5-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(trifluoromethyl)benzamide
N-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Eigenschaften
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c21-20(22,23)15-8-4-7-14(9-15)18(29)25-11-17-26-27-19(30-17)31-12-16(28)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQYZWHOBQAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE](/img/structure/B2560154.png)

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)
![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)


![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)



![1-{[cyclohexyl(4-methylbenzenesulfonyl)carbamoyl]amino}-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B2560170.png)

